molecular formula C19H21N5O2S B2749535 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 840509-09-3

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2749535
CAS No.: 840509-09-3
M. Wt: 383.47
InChI Key: LKCGEJDONZANSZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a sulfur-linked acetamide moiety and a 4-amino-5-aryl-substituted triazole core. The m-tolyl group (3-methylphenyl) at position 5 of the triazole ring enhances lipophilicity, while the 4-ethoxyphenyl substituent on the acetamide provides a balance of hydrophobic and polar interactions due to the ethoxy group. Such structural features are common in bioactive molecules targeting enzymes or receptors, such as reverse transcriptase or insect odorant receptors (Orco) .

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-9-7-15(8-10-16)21-17(25)12-27-19-23-22-18(24(19)20)14-6-4-5-13(2)11-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCGEJDONZANSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the triazole ring and various substituents, contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N4OS\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}\text{S}

This structure includes an acetamide moiety attached to a thio-substituted triazole, which enhances its reactivity and biological profile.

Antimicrobial Activity

Compounds containing triazole rings are well-documented for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Compound Activity Reference
2-(4-amino-5-(m-tolyl)-1,2,4-triazole)Antibacterial
2-(5-(p-tolyl)-4H-triazole)Antifungal

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain triazole derivatives have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

A comparative analysis of related compounds shows varying degrees of cytotoxicity:

Compound Cell Line IC50 (µM) Reference
Compound AMCF-710.28
Compound BA54910.79
Compound CSK-MEL-24.27

The mechanism by which this compound exerts its biological effects is likely multifaceted. Triazole compounds are known to interact with specific enzymes and signaling pathways involved in disease processes. For instance:

  • Enzyme Inhibition: Many triazoles act as inhibitors of enzymes critical for cell proliferation.
  • Apoptosis Induction: Studies have indicated that these compounds may activate caspases involved in the apoptotic pathway.
  • Cell Cycle Modulation: Evidence suggests that some derivatives can influence cell cycle progression.

Case Studies

Recent investigations into the biological activity of triazole derivatives have provided insights into their therapeutic potential:

  • Study on Cytotoxicity: A study evaluated the effect of various triazole derivatives on MCF-7 and A549 cell lines, demonstrating significant anticancer activity with IC50 values lower than established chemotherapeutics like doxorubicin.
  • Interaction with Tubulin: Docking studies have shown that certain triazole compounds bind effectively to tubulin, suggesting a mechanism for their antitumor activity through disruption of microtubule dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations:

Compound Name Triazole Substituent (Position 5) Acetamide Substituent Key Properties/Activity
Target Compound m-Tolyl (3-methylphenyl) N-(4-ethoxyphenyl) Hypothesized antiviral/anti-inflammatory activity (inferred from analogues)
AM34 2-Hydroxyphenyl N-(4-ethoxyphenyl) Potent reverse transcriptase inhibitor (IC₅₀ < Nevirapine)
VUAA1 3-Pyridinyl N-(4-ethylphenyl) Orco agonist in insects
OLC15 2-Pyridinyl N-(4-butylphenyl) Orco antagonist in insects
HR332641 4-Chlorophenyl N-(4-ethoxyphenyl) Structural analogue with potential altered electronic properties
AM31 2-Hydroxyphenyl N-(4-nitrophenyl) Higher binding affinity but reduced solubility due to nitro group

Substituent Impact Analysis:

  • Triazole Position 5:
    • m-Tolyl (target): Balances lipophilicity and steric bulk, favoring membrane permeability.
    • Pyridinyl (VUAA1/OLC15): Introduces polarity and hydrogen-bonding capacity, critical for Orco modulation .
    • Chlorophenyl (HR332641): Electron-withdrawing effect may enhance electrophilic reactivity .
  • Acetamide Substituent:
    • 4-Ethoxyphenyl (target): Ethoxy group improves solubility compared to purely hydrophobic groups (e.g., butylphenyl in OLC15) .
    • 4-Nitrophenyl (AM31): Enhances binding affinity but reduces bioavailability due to high polarity .

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